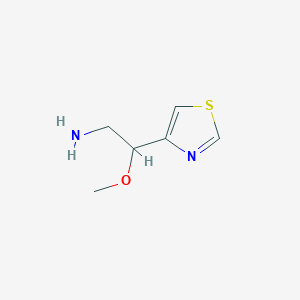
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and amine groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a halogenated thiazole derivative, a nucleophilic substitution reaction can introduce the methoxy group, followed by amination to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific solvents are often employed to enhance reaction rates and selectivity. The process typically includes purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group, potentially yielding thiazolidines or primary amines.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.
Aplicaciones Científicas De Investigación
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which 2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparación Con Compuestos Similares
2-Methoxy-2-(1,3-thiazol-4-yl)ethan-1-amine vs. 2-Methoxy-1-(1,3-thiazol-4-yl)ethan-1-amine: The presence of an additional methoxy group can significantly alter the compound’s reactivity and biological activity.
Thiazole Derivatives: Compounds like 2-(1,3-thiazol-4-yl)ethanamine share structural similarities but differ in functional groups, affecting their chemical behavior and applications.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its methoxy and amine groups enable diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
2-methoxy-2-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2OS/c1-9-6(2-7)5-3-10-4-8-5/h3-4,6H,2,7H2,1H3 |
Clave InChI |
BGIPXSXFJHMMEO-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)C1=CSC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)

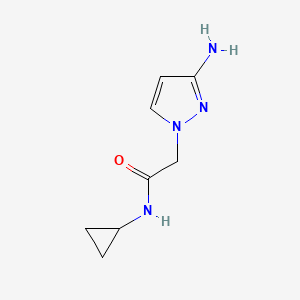
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
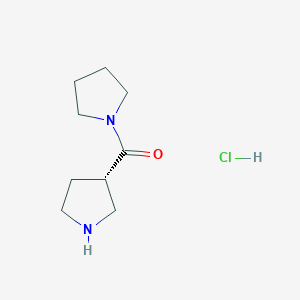
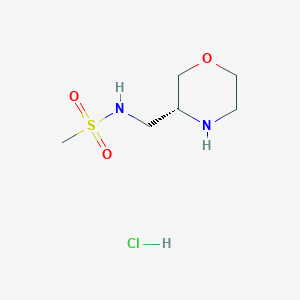
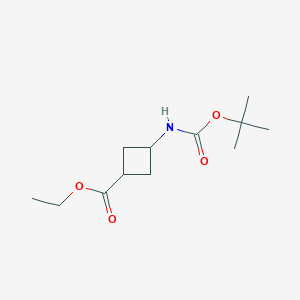
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
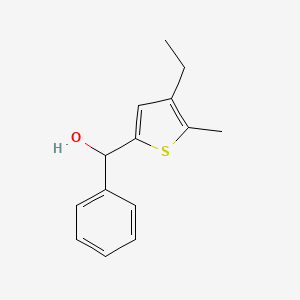
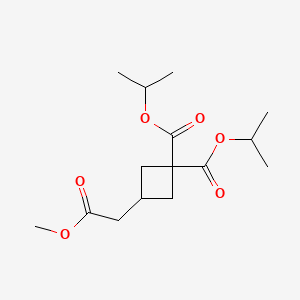
![(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13084775.png)
